2-(Isoxazol-5-yl)aniline
Overview
Description
2-(Isoxazol-5-yl)aniline is a compound that features an isoxazole ring attached to an aniline moiety. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoxazol-5-yl)aniline typically involves the formation of the isoxazole ring followed by its attachment to the aniline moiety. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. Catalyst-free methods are also gaining popularity due to their efficiency and reduced environmental footprint .
Chemical Reactions Analysis
Types of Reactions
2-(Isoxazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Isoxazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isoxazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(Isoxazol-3-yl)aniline
- 2-(Isoxazol-4-yl)aniline
- 2-(Isoxazol-5-yl)phenol
Uniqueness
2-(Isoxazol-5-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other isoxazole derivatives, it may exhibit different pharmacological properties and chemical behaviors .
Properties
IUPAC Name |
2-(1,2-oxazol-5-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHMSJLBJJLMRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542060 | |
Record name | 2-(1,2-Oxazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87488-63-9 | |
Record name | 2-(1,2-Oxazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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